molecular formula C15H21N3O3 B5074247 N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide

N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide

Cat. No.: B5074247
M. Wt: 291.35 g/mol
InChI Key: UIRDCDBELOHPSG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group, and a hydrazinecarboxamide moiety

Properties

IUPAC Name

1-cyclohexyl-3-[(2-hydroxy-2-phenylacetyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-13(11-7-3-1-4-8-11)14(20)17-18-15(21)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13,19H,2,5-6,9-10H2,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRDCDBELOHPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide typically involves the reaction of cyclohexylamine with phenylglyoxylic acid, followed by the addition of hydrazinecarboxamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrazinecarboxamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects.

    Industry: It may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide is not well-understood. it is likely to interact with biological molecules through hydrogen bonding and hydrophobic interactions, given its functional groups. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazine: Similar structure but lacks the carboxamide group.

    2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide: Similar structure but lacks the cyclohexyl group.

Uniqueness

N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the cyclohexyl and phenyl groups, along with the hydrazinecarboxamide moiety, makes it a versatile compound for various applications.

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